molecular formula C31H41N5O7S2-2 B129129 (2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid CAS No. 151608-23-0

(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid

Cat. No.: B129129
CAS No.: 151608-23-0
M. Wt: 659.8 g/mol
InChI Key: GEMNCLQIETXWPM-ALLOXMOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid involves the formation of a peptide chain through solid-phase peptide synthesis (SPPS). The amino acid sequence for this compound is Tyr-Pen-Gly-Phe-Pen, with a disulfide bridge between the penicillamine residues at positions 2 and 5 . The synthesis typically involves the following steps:

    Coupling of Amino Acids: The amino acids are sequentially coupled to a solid resin support using a coupling reagent such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA.

    Disulfide Bridge Formation: The disulfide bridge between the penicillamine residues is formed through oxidation using a reagent like iodine or DMSO.

    Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification .

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bridge can be reduced to free thiols using reducing agents like DTT or TCEP.

    Substitution: The peptide can undergo substitution reactions at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Iodine, DMSO

    Reduction: DTT, TCEP

    Substitution: Various nucleophiles depending on the desired modification

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Free thiols

    Substitution: Modified peptides with altered side chains

Scientific Research Applications

(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid has a wide range of scientific research applications:

Mechanism of Action

(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid exerts its effects by binding to δ1-opioid receptors, which are G-protein-coupled receptors. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to the modulation of pain, reward, and stress responses . The primary molecular targets are the δ1-opioid receptors, and the pathways involved include inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid is unique due to its specific amino acid sequence and the presence of a disulfide bridge between the penicillamine residues. This structural feature confers high selectivity and affinity for δ1-opioid receptors, making it a valuable tool for studying opioid receptor pharmacology and developing new therapeutic agents .

Properties

CAS No.

151608-23-0

Molecular Formula

C31H41N5O7S2-2

Molecular Weight

659.8 g/mol

IUPAC Name

(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid

InChI

InChI=1S/C31H41N5O7S2/c1-17(2)26(33)29(41)34-19(4)28(40)35-24(16-20-8-6-5-7-9-20)27(39)31(30(42)43,36(44)45)18(3)14-25(38)23(32)15-21-10-12-22(37)13-11-21/h5-13,17-19,23-24,26,37H,14-16,32-33H2,1-4H3,(H,34,41)(H,35,40)(H,42,43)/q-2/t18?,19-,23-,24-,26+,31-/m0/s1

InChI Key

GEMNCLQIETXWPM-ALLOXMOUSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[C@@](C(C)CC(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N

Synonyms

(Ala(3))DPDPE
2,5-Pen-3-Ala-enkephalin
enkephalin, Pen(2,5)-Ala(3)-
enkephalin, Pen(2,5)-Ala(3)-, (D-Ala(3))-stereoisomer
enkephalin, penicillamine(2,5)-alanyl(3)-

Origin of Product

United States

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